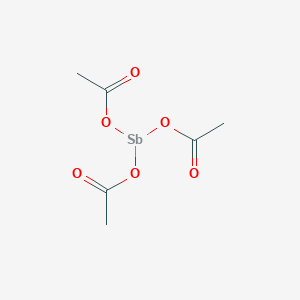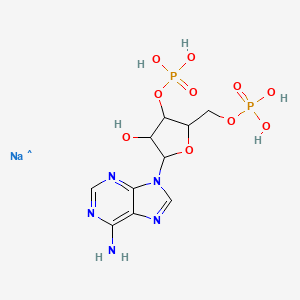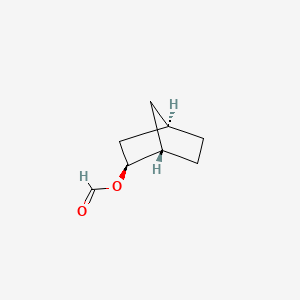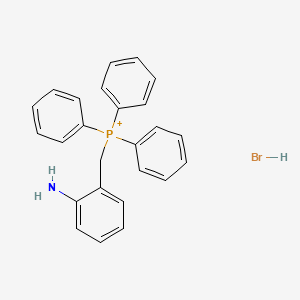![molecular formula C20H25N2P B12061954 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring This particular compound is notable for its unique structure, which includes a diisopropylphosphanyl group attached to the phenyl ring and a methyl group on the benzimidazole ring
Preparation Methods
The synthesis of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of the Diisopropylphosphanyl Group: The diisopropylphosphanyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphanyl precursor.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzimidazole derivatives and phosphine oxides.
Scientific Research Applications
2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with molecular targets through its phosphanyl and benzimidazole moieties. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The benzimidazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar compounds to 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole include other benzimidazole derivatives and phosphanyl-substituted aromatic compounds. Some examples are:
2-Phenylbenzimidazole: Lacks the phosphanyl group but shares the benzimidazole core.
2-(Diphenylphosphanyl)phenylbenzimidazole: Similar structure but with diphenylphosphanyl instead of diisopropylphosphanyl.
1-Methyl-2-phenylbenzimidazole: Similar structure but without the phosphanyl group.
The uniqueness of this compound lies in the combination of the diisopropylphosphanyl group and the methyl-substituted benzimidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N2P |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C20H25N2P/c1-14(2)23(15(3)4)19-13-9-6-10-16(19)20-21-17-11-7-8-12-18(17)22(20)5/h6-15H,1-5H3 |
InChI Key |
RGYYYYMIZGKBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=CC=C1C2=NC3=CC=CC=C3N2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)







![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)




